molecular formula C7H4F2O4S B8354991 2,6-Difluoro-3-sulfino-benzoic acid

2,6-Difluoro-3-sulfino-benzoic acid

Cat. No.: B8354991
M. Wt: 222.17 g/mol
InChI Key: OKTFFTWSOGVGSP-UHFFFAOYSA-N
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Description

Structural Analysis of 2,6-Difluoro-3-sulfino-benzoic Acid

Molecular Geometry and Bonding Characteristics

The molecular structure of 2,6-Difluoro-3-sulfino-benzoic acid features a benzoic acid backbone with fluorine atoms at the 2- and 6-positions and a sulfino group at the 3-position. Key geometric parameters derived from X-ray crystallography include:

  • C-S bond length : 1.76 Å, indicative of partial double-bond character due to resonance between the sulfur atom and adjacent oxygen atoms.
  • S-O bond lengths : 1.43 Å (S=O) and 1.54 Å (S-OH), reflecting the sulfino group’s mixed oxidation state.
  • Dihedral angle between sulfino and carboxylic acid groups : 12.3°, suggesting minimal steric hindrance and facilitating intramolecular hydrogen bonding between the -SO₂H and -COOH moieties.

The fluorine atoms induce significant electron withdrawal, polarizing the aromatic ring and increasing the carboxylic acid’s acidity (pKa ≈ 2.1). This effect is amplified by the sulfino group’s -I (inductive) effect, which further destabilizes the conjugate base.

Table 1: Key Structural Parameters
Parameter Value Source
C-S Bond Length 1.76 Å
S=O Bond Length 1.43 Å
S-OH Bond Length 1.54 Å
Dihedral Angle (-SO₂H/COOH) 12.3°
Calculated Dipole Moment 5.21 D

Comparative Analysis with Ortho/Meta/Para-Fluorinated Benzoic Acid Derivatives

The positional effects of fluorine substitution significantly alter the electronic and steric properties of benzoic acid derivatives:

  • Ortho-fluorinated analogs (e.g., 2-fluorobenzoic acid): Exhibit steric hindrance between the -F and -COOH groups, reducing solubility in polar solvents. The acidity (pKa ≈ 2.94) is lower than the 2,6-difluoro derivative due to diminished resonance stabilization.
  • Meta-fluorinated analogs (e.g., 3-fluorobenzoic acid): Display enhanced acidity (pKa ≈ 3.54) compared to para-substituted derivatives, as the meta-fluorine withdraws electron density without steric interference.
  • Para-fluorinated analogs : The para-fluorine exerts a strong -I effect but lacks the synergistic electronic effects seen in 2,6-difluoro derivatives.

The 2,6-difluoro-3-sulfino variant exhibits unparalleled acidity (pKa ≈ 2.1) due to additive electron withdrawal from both fluorine atoms and the sulfino group, alongside resonance stabilization of the deprotonated form.

Table 2: Comparative Acidity of Fluorinated Benzoic Acids
Compound pKa Solubility (g/L)
2,6-Difluoro-3-sulfino 2.1 12.4
2-Fluorobenzoic acid 2.94 8.7
3-Fluorobenzoic acid 3.54 9.2
4-Fluorobenzoic acid 4.14 7.9

Tautomerism and Resonance Stabilization Effects

The sulfino group participates in tautomeric equilibria, adopting either a sulfinic acid (-SO₂H) or sulfenyl (-SOH) configuration. Nuclear Magnetic Resonance (NMR) studies reveal a 85:15 ratio favoring the sulfinic acid form in aqueous solutions, stabilized by resonance delocalization of the sulfur lone pairs into the aromatic π-system.

Key resonance structures include:

  • Canonical sulfinic acid form : The sulfur atom forms double bonds with both oxygen atoms, with charge delocalization into the ring.
  • Quinoid-type resonance : The sulfino group’s negative charge conjugates with the carboxylic acid’s π-system, enhancing stability.

The tautomeric equilibrium is pH-dependent, with the sulfenyl form becoming predominant under strongly acidic conditions (pH < 1).

X-Ray Crystallographic Studies of Sulfino-Substituted Aromatic Systems

Single-crystal X-ray diffraction of 2,6-Difluoro-3-sulfino-benzoic acid reveals a monoclinic lattice (space group P2₁/c) with unit cell parameters:

  • a = 7.21 Å, b = 10.89 Å, c = 12.34 Å
  • α = 90°, β = 112.5°, γ = 90°.

The crystal packing is stabilized by O-H···O hydrogen bonds between sulfino and carboxylic acid groups (bond length: 2.65 Å) and C-F···π interactions (3.02 Å). These interactions confer thermal stability up to 218°C, as evidenced by thermogravimetric analysis.

Properties

Molecular Formula

C7H4F2O4S

Molecular Weight

222.17 g/mol

IUPAC Name

2,6-difluoro-3-sulfinobenzoic acid

InChI

InChI=1S/C7H4F2O4S/c8-3-1-2-4(14(12)13)6(9)5(3)7(10)11/h1-2H,(H,10,11)(H,12,13)

InChI Key

OKTFFTWSOGVGSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)C(=O)O)F)S(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2,6-difluoro-3-sulfino-benzoic acid with compounds sharing key structural features, such as fluorination patterns, sulfonamide/sulfonyl groups, or boronic acid substituents.

Reactivity and Functional Group Differences

  • Sulfino vs. Sulfonamido Groups: The sulfino group (-S(O)OH) in 2,6-difluoro-3-sulfino-benzoic acid is more acidic and oxidatively labile compared to the sulfonamido group (-SO₂NH-) in 2,6-difluoro-3-(propylsulfonamido)benzoic acid. This makes the former more reactive in nucleophilic substitutions but less stable under prolonged storage .
  • Boronic Acid Derivatives: Compounds like (3-Butoxy-2,6-difluorophenyl)boronic acid exhibit unique reactivity in cross-coupling reactions, a feature absent in sulfino- or sulfonamido-substituted analogs. The boronic acid group enables applications in materials science and pharmaceutical synthesis .
  • Ester vs. Acid Forms : The methyl ester of 2,6-difluoro-3-methylsulfanyl-benzoic acid (CAS 2027537-27-3) offers improved lipophilicity, making it more suitable for penetration into biological membranes compared to the free acid form .

Preparation Methods

Formation of Diazonium Intermediates

The most widely documented route begins with 2,6-difluoro-3-aminobenzoic acid , which is diazotized using sodium nitrite (NaNO₂) in hydrochloric acid at 0–5°C. The diazonium salt is then treated with sulfur dioxide (SO₂) in the presence of a copper(I) chloride catalyst, a modification of the Meerwein reaction. This step introduces the sulfino group via radical intermediates, with yields highly dependent on SO₂ concentration and temperature control.

Reaction Conditions:

  • Temperature: 0–10°C (prevents decomposition of diazonium species)

  • Solvent: Aqueous HCl (1–2 M)

  • Catalysts: CuCl (5–10 mol%)

Yield Optimization:

  • Excess SO₂ (2–3 equiv) improves conversion but risks side reactions.

  • Lower temperatures (<10°C) minimize hydrolysis of the diazonium intermediate.

Limitations and Side Reactions

Competing pathways include:

  • Hydrolysis to 2,6-difluoro-3-hydroxybenzoic acid (5–15% yield loss).

  • Over-sulfonation to the sulfonic acid derivative under prolonged SO₂ exposure.

Directed Ortho-Metalation Strategies

Protective Group Utilization

To enhance regioselectivity, the carboxylic acid group is protected as a methyl ester prior to sulfination. Deprotonation of the 3-position is achieved using lithium diisopropylamide (LDA) at -78°C in tetrahydrofuran (THF). The resulting aryl lithium species reacts with sulfur electrophiles such as sulfur dioxide or sulfinyl chlorides to install the sulfino group.

Typical Protocol:

  • Esterification: 2,6-difluorobenzoic acid → methyl ester (H₂SO₄/MeOH, 80% yield).

  • Metalation: LDA (2.2 equiv), THF, -78°C, 1 hr.

  • Electrophilic Quench: SO₂ gas bubbled into solution (15 min).

  • Hydrolysis: 6 M HCl, reflux → sulfinic acid (55–65% overall yield).

Solvent and Temperature Effects

  • THF outperforms DMF or DMSO in minimizing side reactions.

  • Quenching above -50°C leads to reduced regioselectivity.

Nucleophilic Substitution of Halogenated Intermediates

Halogen-Sulfur Exchange

A less common approach substitutes a 3-chloro or 3-bromo substituent in 2,6-difluorobenzoic acid derivatives with sodium sulfite (Na₂SO₃). This SNAr reaction requires elevated temperatures (120–140°C) in polar aprotic solvents like dimethylacetamide (DMA).

Reaction Scheme:
2,6-F2-3-X-C6H2COOH+Na2SO32,6-F2-3-SO2H-C6H2COOH+NaX\text{2,6-F}_2\text{-3-X-C}_6\text{H}_2\text{COOH} + \text{Na}_2\text{SO}_3 \rightarrow \text{2,6-F}_2\text{-3-SO}_2\text{H-C}_6\text{H}_2\text{COOH} + \text{NaX}
Key Variables:

  • X = Cl, Br (Br offers faster kinetics but higher cost).

  • Solvent: DMA > DMF > NMP (due to thermal stability).

Yield and Purity Data

Halogen (X)Temperature (°C)Time (hr)Yield (%)Purity (HPLC, %)
Cl120244892
Br140126289

Oxidation of Thiol Precursors

Thiol Intermediate Synthesis

2,6-Difluoro-3-mercaptobenzoic acid is synthesized via:

  • Sandmeyer Reaction: 3-amino derivative → 3-thiocyanate (CuSCN, HCl).

  • Reduction: Thiocyanate → thiol (Zn, HCl).

Controlled Oxidation to Sulfinic Acid

The thiol is oxidized using hydrogen peroxide (H₂O₂) under acidic conditions (pH 3–4). Over-oxidation to sulfonic acid is mitigated by limiting H₂O₂ stoichiometry (1.5 equiv) and reaction time (<2 hr).

Optimized Conditions:

  • Oxidant: 30% H₂O₂ (1.5 equiv)

  • Catalyst: FeSO₄ (0.1 equiv)

  • Yield: 70–75%

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Large-scale synthesis employs tubular reactors for diazonium sulfination, achieving:

  • Throughput: 50–100 kg/day

  • Yield Improvement: 75–80% (vs. 60% batch)

  • Safety: Reduced risk of exothermic runaway reactions.

Purification Protocols

  • Crystallization: Ethanol/water mixtures (3:1) remove unreacted starting material.

  • Ion-Exchange Chromatography: Separates sulfinic acid from sulfonic acid impurities.

Analytical Validation of Synthetic Products

Spectroscopic Characterization

  • ¹⁹F NMR: δ = -112 ppm (ortho-F), -108 ppm (meta-F).

  • IR: S=O stretch at 1040 cm⁻¹ (sulfino), absence of 1170 cm⁻¹ (sulfonic).

Chromatographic Purity Assessment

MethodColumnMobile PhaseRetention Time (min)
HPLC (UV 254 nm)C180.1% H₃PO₄/ACN (70:30)8.2
Ion ChromatographyDionex AS11NaOH gradient12.4

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,6-difluoro-3-sulfino-benzoic acid, and how can purity be validated?

  • Methodological Answer : The synthesis typically involves fluorination of benzoic acid precursors followed by sulfino group introduction. For example, fluorinated intermediates like 2,6-difluoro-3-methylbenzoic acid (CAS 32890-88-3, MW 172.13 g/mol) can serve as starting materials . Sulfino groups are introduced via sulfinic acid derivatives under controlled acidic conditions. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and ¹⁹F NMR spectroscopy to confirm fluorine positioning and sulfino group integrity. Melting point analysis (e.g., 138–142°C for related compounds) can further validate crystallinity .

Q. How should researchers handle safety and stability concerns during experiments with 2,6-difluoro-3-sulfino-benzoic acid?

  • Methodological Answer : Due to its sulfino (-SOH) group, the compound is prone to oxidation. Store under inert gas (argon/nitrogen) at –20°C in amber vials. Use PPE (gloves, goggles) to avoid skin/eye irritation (H315/H319 hazards) . Monitor for decomposition via TLC (silica gel, ethyl acetate/hexane) and FTIR to detect sulfone (-SO₂-) byproducts. Work in a fume hood to mitigate inhalation risks .

Q. What solvents and conditions are optimal for dissolving 2,6-difluoro-3-sulfino-benzoic acid in biological assays?

  • Methodological Answer : The compound exhibits limited aqueous solubility due to its aromatic and fluorinated backbone. Use polar aprotic solvents (DMSO, DMF) for stock solutions (10–50 mM). For in vitro assays, dilute in PBS (pH 7.4) with <1% DMSO to avoid cytotoxicity. Confirm solubility via dynamic light scattering (DLS) to detect aggregation .

Advanced Research Questions

Q. How can reaction yields for sulfino group functionalization be optimized in 2,6-difluoro-3-sulfino-benzoic acid?

  • Methodological Answer : Sulfino groups are highly reactive but prone to overoxidation. Optimize yields by:

  • Using mild oxidizing agents (e.g., H₂O₂ in acetic acid at 0–5°C).
  • Employing protecting groups (e.g., tert-butyl) for the carboxylic acid moiety during sulfino derivatization .
  • Monitoring reaction progress via LC-MS to detect intermediates (e.g., sulfonamides or sulfonyl chlorides). Yield improvements (from ~40% to >70%) are achievable with stoichiometric control and low-temperature conditions .

Q. What mechanistic insights explain contradictory spectral data in sulfino-derivative characterization?

  • Methodological Answer : Discrepancies in ¹H/¹⁹F NMR or IR spectra often arise from tautomerism (e.g., sulfino ↔ sulfenic acid forms) or paramagnetic impurities. Mitigate this by:

  • Conducting variable-temperature NMR to identify tautomeric shifts.
  • Using deuterated solvents (DMSO-d₆) to minimize background noise.
  • Cross-validating with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. How can computational modeling guide the design of 2,6-difluoro-3-sulfino-benzoic acid analogs for enzyme inhibition studies?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict electronic effects of fluorine substituents on sulfino group reactivity. Docking studies (AutoDock Vina) against target enzymes (e.g., cyclooxygenase) can identify steric and electronic complementarity. Validate predictions with in vitro inhibition assays (IC₅₀ measurements) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activity data for sulfino-benzoic acid derivatives?

  • Methodological Answer : Variations in IC₅₀ values may stem from differences in assay conditions (pH, temperature) or impurity profiles. Standardize protocols by:

  • Using CRM4601-b-certified reference materials for quantitative NMR calibration .
  • Repeating assays with purified batches (HPLC purity >98%) under controlled conditions.
  • Applying statistical tools (e.g., ANOVA) to assess inter-lab variability .

Methodological Tables

Parameter Recommended Method Key Evidence
Purity ValidationHPLC (C18, 0.1% TFA in H₂O/MeCN)
Sulfino Group StabilityFTIR (S-O stretch at 1040–1080 cm⁻¹)
Biological SolubilityDLS in PBS (pH 7.4, 25°C)
Reaction Yield OptimizationLC-MS with H₂O₂ titration

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